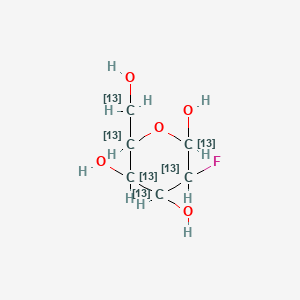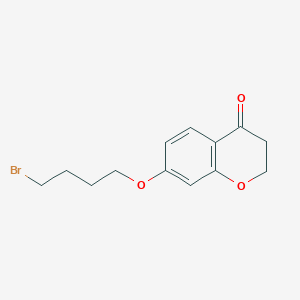
7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromenones It is characterized by the presence of a bromobutoxy group attached to the chromenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one typically involves the alkylation of 7-hydroxy-2,3-dihydro-4H-chromen-4-one with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromobutoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The bromobutoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of chromenone derivatives with higher oxidation states.
Reduction: Formation of dihydro derivatives with reduced chromenone core.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Drug Development: Used as a scaffold for the design of new therapeutic agents.
Industry:
Chemical Manufacturing: Utilized in the production of various chemical products and intermediates.
Research and Development: Employed in R&D for the development of new chemical processes and products
Mecanismo De Acción
The mechanism of action of 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobutoxy and chromenone moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparación Con Compuestos Similares
- 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
- 7-(4-bromobutoxy)-1,2,3,4-tetrahydro-2-oxoquinoline
Comparison:
- Structural Differences: While 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one has a chromenone core, similar compounds may have quinolinone or tetrahydroquinoline cores.
- Chemical Properties: The presence of different core structures can influence the chemical reactivity and stability of the compounds.
- Biological Activities: Variations in the core structure can lead to differences in biological activities and potential therapeutic applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H15BrO3 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
7-(4-bromobutoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO3/c14-6-1-2-7-16-10-3-4-11-12(15)5-8-17-13(11)9-10/h3-4,9H,1-2,5-8H2 |
Clave InChI |
SREZBDHRWDVVJU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1=O)C=CC(=C2)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




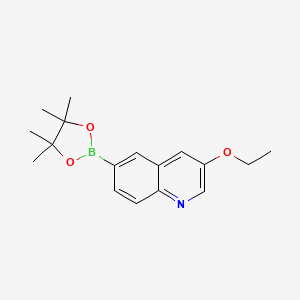
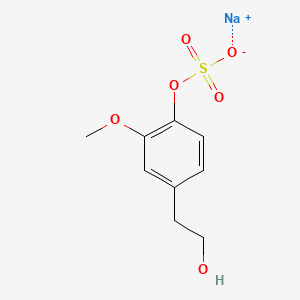

![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
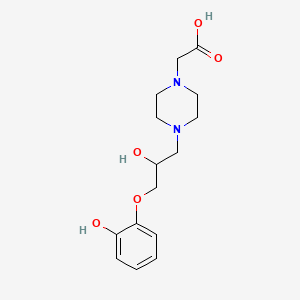
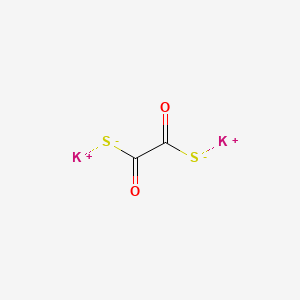

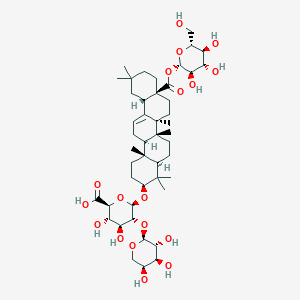
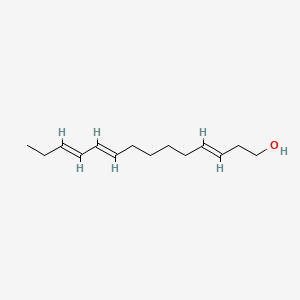
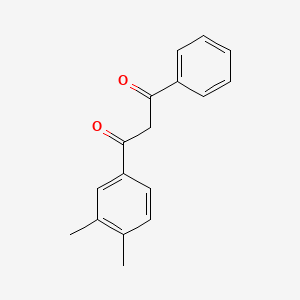
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
